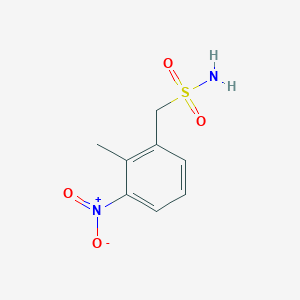

(2-Methyl-3-nitrophenyl)methanesulfonamide

説明

特性

IUPAC Name |

(2-methyl-3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNRXZWFHZZIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156118-09-0 | |

| Record name | (2-methyl-3-nitrophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (2-Methyl-3-nitrophenyl)methanesulfonamide and Analogues

The synthesis of (2-Methyl-3-nitrophenyl)methanesulfonamide can be approached through several established routes common in the preparation of substituted aromatic sulfonamides. These methods include the direct sulfonylation of a pre-functionalized aniline (B41778), the introduction of a nitro group onto a sulfonamide precursor, and potential one-pot synthesis strategies.

Synthesis via Reactions of Substituted Anilines with Methanesulfonyl Chloride

A primary and widely utilized method for the synthesis of arylsulfonamides is the reaction of a substituted aniline with an appropriate sulfonyl chloride. In the case of (2-Methyl-3-nitrophenyl)methanesulfonamide, the logical precursor would be 2-methyl-3-nitroaniline (B147196). This starting material can be reacted with methanesulfonyl chloride in the presence of a base to yield the target compound.

The reaction is typically carried out in an organic solvent, and the base serves to neutralize the hydrochloric acid generated during the reaction. Common bases for this transformation include pyridine (B92270), triethylamine, or an N,N-dialkylaniline. For instance, a general procedure involves dissolving 3-nitroaniline (B104315) in a solvent like toluene (B28343) or xylene and then reacting it with methanesulfonyl chloride in the presence of an N,N-dialkylaniline base at reflux temperature for several hours. researchgate.net A similar approach could be applied to 2-methyl-3-nitroaniline. The general reaction scheme is as follows:

Figure 1: Synthesis of (2-Methyl-3-nitrophenyl)methanesulfonamide from 2-methyl-3-nitroaniline and methanesulfonyl chloride.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| 2-Methyl-3-nitroaniline | Methanesulfonyl chloride | Pyridine/Triethylamine | Dichloromethane/Acetonitrile (B52724) | (2-Methyl-3-nitrophenyl)methanesulfonamide | organic-chemistry.org |

| 3-Nitroaniline | Methanesulfonyl chloride | N,N-dialkylaniline | Toluene/Xylene | N-(3-nitrophenyl)methanesulfonamide | researchgate.net |

Strategies for Introducing the Nitro Group onto Methylphenylmethanesulfonamide Precursors

An alternative synthetic strategy involves the nitration of a pre-formed methylphenylmethanesulfonamide. This approach would begin with the synthesis of N-(2-methylphenyl)methanesulfonamide from o-toluidine (B26562) and methanesulfonyl chloride. The subsequent step is the regioselective introduction of a nitro group onto the aromatic ring.

The methanesulfonamide (B31651) group is known to be an ortho-, para-directing group for electrophilic aromatic substitution. semanticscholar.org Therefore, direct nitration of N-(2-methylphenyl)methanesulfonamide would be expected to yield a mixture of products, with the nitro group predominantly at the positions ortho and para to the sulfonamide group. However, the presence of the methyl group, which is also ortho-, para-directing, will influence the final regioselectivity. Nitration of N-(2,6-dimethylphenyl)methanesulfonamide has been shown to yield the 4-nitro product in high yield, demonstrating the strong directing effect of the methanesulfonamide group. semanticscholar.org For N-(2-methylphenyl)methanesulfonamide, the directing effects of both the methyl and methanesulfonamide groups would need to be considered to predict the major product. Achieving nitration specifically at the 3-position would likely be challenging due to these directing effects and may result in a mixture of isomers requiring separation.

Common nitrating agents include a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to optimize for the desired product and minimize side reactions.

| Precursor | Nitrating Agent | Expected Major Products | Ref. |

| N-(2-methylphenyl)methanesulfonamide | HNO₃/H₂SO₄ | Mixture of nitro isomers | semanticscholar.org |

| N-(2,6-dimethylphenyl)methanesulfonamide | Sodium nitrite/Nitric acid | N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide | semanticscholar.org |

One-Pot Synthesis Approaches for Nitro-Substituted Methanesulfonamides

One-pot syntheses offer advantages in terms of efficiency and reduced waste. For nitro-substituted methanesulfonamides, a one-pot approach could involve the in-situ generation of the aniline followed by sulfonylation, or a reductive coupling of a nitroarene with a sulfonyl chloride precursor.

Metal-free, one-pot syntheses of N-arylsulfonamides from nitroarenes and sodium sulfinates in an aqueous medium have been developed. researchgate.net This process typically involves the reduction of the nitroarene to the corresponding amine in situ, which then couples with the sulfinate. Another approach involves the iron-catalyzed reaction of nitroarenes with sodium arylsulfinates. acs.org A metal-free one-pot synthesis of sulfonamides from nitroarenes and arylsulfonyl chlorides in water has also been described. researchgate.net While these methods have not been specifically reported for (2-Methyl-3-nitrophenyl)methanesulfonamide, they represent plausible and more sustainable synthetic strategies that could potentially be adapted for its synthesis.

Derivatization Strategies and Analogue Synthesis

Once (2-Methyl-3-nitrophenyl)methanesulfonamide is synthesized, it can serve as a scaffold for the creation of a diverse range of analogues through various derivatization strategies. These include modifications at the sulfonamide nitrogen and alterations of the substituents on the phenyl ring.

N-Alkylation and N-Acylation Reactions of the Sulfonamide Moiety

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. A common approach involves the use of alkyl halides in the presence of a base. dnu.dp.ua More recently, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported as an efficient and environmentally friendly method. acs.org This "borrowing hydrogen" methodology allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org

N-Acylation: The N-acylation of sulfonamides can be achieved using various acylating agents. Reactions with readily available N-acylbenzotriazoles in the presence of a base like sodium hydride have been shown to produce N-acylsulfonamides in high yields. semanticscholar.org This method is advantageous as it can utilize N-acylbenzotriazoles for which the corresponding acid chlorides are not easily prepared. semanticscholar.org Other methods include the use of carboxylic acid anhydrides in the presence of a catalyst. researchgate.net

| Reaction Type | Reagents | Product Type | Ref. |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(2-methyl-3-nitrophenyl)methanesulfonamide | dnu.dp.ua |

| N-Alkylation | Alcohol, Mn catalyst | N-Alkyl-(2-methyl-3-nitrophenyl)methanesulfonamide | acs.org |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl-(2-methyl-3-nitrophenyl)methanesulfonamide | semanticscholar.org |

| N-Acylation | Carboxylic acid anhydride, Catalyst | N-Acyl-(2-methyl-3-nitrophenyl)methanesulfonamide | researchgate.net |

Modification of the Phenyl Ring Substituents

The substituents on the phenyl ring of (2-Methyl-3-nitrophenyl)methanesulfonamide, particularly the nitro group, offer opportunities for further chemical transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method. commonorganicchemistry.com Other reagents such as iron in acidic media, zinc, or tin(II) chloride can also be employed for this transformation, often with good chemoselectivity, preserving other functional groups. commonorganicchemistry.comwikipedia.org The resulting amino group can then be further modified.

Diazotization and Sandmeyer Reactions: The newly formed amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer reactions to introduce a range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salts. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing group like the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This could potentially allow for the displacement of a suitable leaving group on the ring by a nucleophile, although in this specific molecule, there isn't an obvious leaving group ortho or para to the nitro group to facilitate this reaction. However, in related analogues with different substitution patterns, this could be a viable strategy for modification.

| Modification | Reagents | Intermediate/Product | Ref. |

| Nitro Group Reduction | H₂, Pd/C or Fe/acid | N-(3-Amino-2-methylphenyl)methanesulfonamide | commonorganicchemistry.comwikipedia.org |

| Diazotization | NaNO₂, HCl | N-(3-Diazonium-2-methylphenyl)methanesulfonamide chloride | wikipedia.org |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | N-(3-Halo/Cyano-2-methylphenyl)methanesulfonamide | wikipedia.orgorganic-chemistry.org |

Cyclization and Heterocycle Formation Involving (2-Methyl-3-nitrophenyl)methanesulfonamide Derivatives

The molecular architecture of (2-Methyl-3-nitrophenyl)methanesulfonamide provides a valuable scaffold for the synthesis of various heterocyclic compounds. The strategic positioning of the nitro and methyl groups on the phenyl ring allows for intramolecular cyclization reactions, typically following a key chemical transformation such as the reduction of the nitro group.

One of the most prominent pathways involves the reductive cyclization of ortho-nitroaryl compounds. mdpi.comresearchgate.net For a derivative of (2-Methyl-3-nitrophenyl)methanesulfonamide, the process would commence with the reduction of the 3-nitro group to a 3-amino group. This transformation generates a nucleophilic amino moiety in proximity to the methanesulfonamide side chain. Depending on the subsequent modifications of the methanesulfonamide's methylene (B1212753) group, this intermediate can undergo intramolecular condensation to form various heterocyclic rings. For instance, if the methylene group is oxidized to a carbonyl, a subsequent intramolecular reaction could potentially lead to the formation of a quinoline-like scaffold, a core structure in many pharmaceuticals. pharmaguideline.comresearchgate.net

A plausible synthetic route towards a quinoline (B57606) derivative could involve the initial reduction of the nitro group in (2-Methyl-3-nitrophenyl)methanesulfonamide to yield 3-Amino-2-methylphenyl)methanesulfonamide. This resulting aniline derivative could then be subjected to established quinoline syntheses, such as the Skraup or Doebner-Miller reactions. wikipedia.orgnumberanalytics.com The Skraup synthesis, for example, involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system. wikipedia.orguop.edu.pk Applying this to a derivative of (2-Methyl-3-nitrophenyl)methanesulfonamide would be expected to yield a sulfonamide-substituted quinoline.

Furthermore, derivatives of this compound are potential precursors for benzothiadiazine 1,1-dioxides. The synthesis of these heterocycles can be achieved from 2-aminobenzenesulfonamides. mdpi.com By analogy, a derivative of (2-Methyl-3-nitrophenyl)methanesulfonamide could be chemically modified to position the sulfonamide group directly on the ring, followed by nitro group reduction. The resulting ortho-aminobenzenesulfonamide could then cyclize upon reaction with a suitable one-carbon electrophile to furnish a benzothiadiazine 1,1-dioxide ring system. researchgate.netresearchgate.net These sultam-containing heterocycles are of significant interest in medicinal chemistry. google.com

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulfonamides. Key parameters that are frequently adjusted include the choice of solvent, the use of catalysts, and the method of monitoring reaction progress.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a critical role in sulfonamide synthesis, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. The choice of solvent can dramatically affect the efficiency of N-arylation and N-alkylation reactions of sulfonamides.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed. pharmaguideline.com DMSO, for instance, has been identified as an ideal solvent in certain iron-catalyzed sulfonamide syntheses from nitroarenes, facilitating high yields. wikipedia.org In copper-catalyzed N-arylation reactions, DMF is often used at elevated temperatures. mdpi.com Acetonitrile and THF have proven effective in transition-metal-free N-arylation procedures under mild, room-temperature conditions. pharmaguideline.com

More recent research has focused on developing more environmentally benign protocols using "green" solvents. Sustainable solvents like water, ethanol, and deep eutectic solvents (DESs) such as choline (B1196258) chloride/glycerol have been successfully used for sulfonamide synthesis, often providing high yields at ambient temperatures and simplifying product isolation. nih.gov

| Solvent | Typical Reaction Type | Observations on Efficiency and Selectivity |

| Dimethyl Sulfoxide (DMSO) | Iron-catalyzed N-arylation | Often provides excellent yields by effectively dissolving reactants and intermediates. wikipedia.org |

| Acetonitrile (MeCN) | Transition-metal-free N-arylation | Good solvent for reactions at room temperature, promoting high yields. pharmaguideline.com |

| Tetrahydrofuran (THF) | Transition-metal-free N-arylation | An alternative to MeCN, also effective under mild conditions. pharmaguideline.com |

| tert-Amyl Alcohol | Palladium-catalyzed sulfonamidation | Found to be optimal in combination with a K3PO4 base for coupling aryl nonaflates. researchgate.net |

| Water / Ethanol | Base-mediated sulfonamide synthesis | Environmentally friendly options that can lead to high yields and simplified work-up procedures. nih.gov |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | General sulfonamide synthesis | Sustainable and reusable media, enabling high yields at room temperature under aerobic conditions. nih.gov |

Catalytic Approaches in Sulfonamide Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to form sulfonamides with greater efficiency, under milder conditions, and with broader substrate scope than traditional methods. Various transition-metal catalysts have been developed for this purpose.

Copper-catalyzed reactions are widely used for C-N cross-coupling to form N-arylsulfonamides. These methods, often referred to as Chan-Evans-Lam reactions, can couple sulfonamides with arylboronic acids or aryl halides. mdpi.com The reactions are typically tolerant of a wide range of functional groups.

Palladium-catalyzed cross-coupling is another powerful tool, particularly for the sulfonamidation of aryl halides and triflates. researchgate.net The choice of ligand is critical in these systems, with biaryl phosphine (B1218219) ligands often providing the best results.

Iron-catalyzed systems offer a cost-effective and environmentally friendly alternative. Iron catalysts have been successfully used for the synthesis of N-arylsulfonamides directly from nitroarenes, avoiding the need to first prepare anilines. wikipedia.org This approach is particularly relevant for precursors like (2-Methyl-3-nitrophenyl)methanesulfonamide.

More recently, iridium-catalyzed C-H amidation has emerged as a method for the direct synthesis of sulfonamides from sulfonyl azides and aromatic C-H bonds, offering high yields and atom economy. numberanalytics.com

| Catalyst System | Reaction Type | Key Advantages |

| Copper (e.g., CuI, Cu(OAc)2) | C-N Cross-Coupling (Chan-Evans-Lam) | High efficiency, good functional group tolerance, can be performed in water. researchgate.netmdpi.com |

| Palladium (e.g., Pd(OAc)2 with ligands) | C-N Cross-Coupling (Buchwald-Hartwig) | Broad scope for aryl halides/triflates, effective for weakly nucleophilic sulfonamides. researchgate.net |

| Iron (e.g., FeCl2) | Reductive Coupling of Nitroarenes | Uses readily available nitroarenes as nitrogen source, cost-effective, environmentally benign. wikipedia.org |

| Iridium (e.g., [IrCp*Cl2]2) | C-H Amidation | Direct functionalization of C-H bonds, high atom economy, excellent yields. numberanalytics.com |

| Photoredox / Copper (Synergistic) | Three-component coupling | Mild, room-temperature conditions; accommodates electron-rich and -deficient amines. numberanalytics.com |

Monitoring Reaction Progress (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry)

Effective monitoring of a chemical reaction is essential to determine its endpoint, assess its efficiency, and identify the formation of byproducts. For the synthesis of (2-Methyl-3-nitrophenyl)methanesulfonamide and its derivatives, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable analytical techniques.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of reaction progress. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in an appropriate solvent system. By observing the disappearance of the starting material spots and the appearance of a new product spot under UV light or with a chemical stain, a chemist can visually track the conversion. For sulfonamide synthesis, this allows for a quick assessment of whether the reaction is complete, has stalled, or is producing significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) provides more detailed, quantitative information. In GC, the volatile components of a reaction mixture are separated as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This dual analysis allows for the separation of individual compounds and their unambiguous identification based on their mass spectra. GC-MS can be used to confirm the identity of the desired product, identify intermediates and byproducts, and determine the purity of the final product. While sample preparation may be more involved than for TLC, the detailed structural information it provides is crucial for optimizing reaction conditions and fully characterizing the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete carbon-hydrogen framework of (2-Methyl-3-nitrophenyl)methanesulfonamide.

Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of (2-Methyl-3-nitrophenyl)methanesulfonamide, distinct signals are expected for the protons on the aromatic ring, the aryl-methyl group, and the sulfonamide-methyl group.

The aromatic region would display complex splitting patterns corresponding to the three adjacent protons on the trisubstituted benzene (B151609) ring. The proton positioned between the methyl and nitro groups is expected to be a doublet, coupled to its single ortho neighbor. The other two aromatic protons would likely appear as a triplet and a doublet, respectively, due to their coupling relationships.

The aliphatic region is simpler, characterized by two sharp singlets. One singlet corresponds to the three protons of the methyl group attached to the aromatic ring, while the other corresponds to the three protons of the methanesulfonamide moiety. A broad singlet, which may be concentration-dependent, is also anticipated for the sulfonamide N-H proton. msu.edu

Interactive Table 1: Predicted ¹H NMR Spectral Data for (2-Methyl-3-nitrophenyl)methanesulfonamide

The following data represents predicted chemical shifts (δ) in ppm, multiplicities, and assignments based on typical values for similar structural motifs. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.50 - 7.50 | m | 3H | Ar-H |

| ~ 7.50 | br s | 1H | N-H |

| ~ 3.10 | s | 3H | SO₂-CH ₃ |

| ~ 2.65 | s | 3H | Ar-CH ₃ |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in (2-Methyl-3-nitrophenyl)methanesulfonamide produces a distinct signal, allowing for a complete carbon count and characterization of their chemical environments.

The spectrum is expected to show eight distinct signals. Six of these will appear in the aromatic region (typically 115-150 ppm), corresponding to the carbons of the phenyl ring. libretexts.org The carbons directly attached to the electron-withdrawing nitro and sulfonamide groups are expected to be shifted downfield, while the carbon bearing the methyl group will be found at a relatively upfield position within this range. libretexts.org The remaining two signals will appear in the aliphatic region: one for the methyl carbon of the methanesulfonamide group and another for the aryl-methyl carbon. researchgate.net

Interactive Table 2: Predicted ¹³C NMR Spectral Data for (2-Methyl-3-nitrophenyl)methanesulfonamide

The following data represents predicted chemical shifts (δ) in ppm and assignments based on established ranges for functional groups and substitution patterns. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.0 | C -NO₂ |

| ~ 138.0 | C -SO₂NH |

| ~ 135.5 | C -CH₃ |

| ~ 132.0 - 120.0 | Ar-C H |

| ~ 40.5 | SO₂-C H₃ |

| ~ 20.0 | Ar-C H₃ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are invaluable for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. upi.edu

The FT-IR spectrum of (2-Methyl-3-nitrophenyl)methanesulfonamide is distinguished by characteristic absorption bands that confirm the presence of its key functional groups: the sulfonamide and the nitro moiety.

The sulfonamide group gives rise to several prominent bands. Strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. nih.gov Additionally, a characteristic absorption for the N-H stretch is anticipated. researchgate.net

The nitro group is also readily identified by two strong absorption bands in the fingerprint region, corresponding to its asymmetric and symmetric stretching vibrations. researchgate.net Other notable bands in the spectrum would include C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the benzene ring. longdom.org

Interactive Table 3: Predicted FT-IR Characteristic Absorption Bands for (2-Methyl-3-nitrophenyl)methanesulfonamide

The following data represents predicted vibrational frequencies in wavenumbers (cm⁻¹) and their corresponding assignments. These are based on typical frequency ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 - 3250 | N-H Stretch | Sulfonamide (R-SO₂NH -R) |

| ~ 1550 - 1520 | Asymmetric NO₂ Stretch | Nitro (R-N O₂) |

| ~ 1360 - 1340 | Symmetric NO₂ Stretch | Nitro (R-N O₂) |

| ~ 1350 - 1320 | Asymmetric SO₂ Stretch | Sulfonamide (R-S O₂NH-R) |

| ~ 1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide (R-S O₂NH-R) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For (2-Methyl-3-nitrophenyl)methanesulfonamide, with a molecular formula of C₈H₁₀N₂O₄S, the calculated monoisotopic mass is 246.0365 Da.

An HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds precisely to this calculated value, confirming the elemental composition of the compound. Analysis of the fragmentation pattern can further corroborate the proposed structure, revealing characteristic losses of moieties such as the nitro group (NO₂) or the methanesulfonyl group (SO₂CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate chemical compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. This method is instrumental in determining the purity of a synthesized compound and confirming its molecular identity and weight.

For sulfonamides, mass spectrometry fragmentation is influenced by the various functional groups present in the molecule. Common fragmentation pathways for aromatic sulfonamides can involve the cleavage of the S-N bond or the C-S bond, leading to characteristic fragment ions. The loss of sulfur dioxide (SO₂) via rearrangement is another frequently observed fragmentation pathway in the mass spectra of these compounds. However, without experimental GC-MS data for (2-Methyl-3-nitrophenyl)methanesulfonamide, a specific analysis of its fragmentation pattern and the confirmation of its purity and identity through this method cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would provide precise measurements of all covalent bond lengths, the angles between those bonds, and the torsion (dihedral) angles that describe the conformation of the molecule. In similar sulfonamide structures, the geometry around the sulfur atom is typically tetrahedral. The torsion angles involving the S-N bond are particularly important as they define the relative orientation of the phenyl ring and the methanesulfonamide group, which can impact the molecule's ability to form specific intermolecular interactions. Without a crystal structure, a data table of these parameters for (2-Methyl-3-nitrophenyl)methanesulfonamide cannot be generated.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the structure and properties of sulfonamides. The sulfonamide group (-SO₂NH-) contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). SC-XRD analysis would reveal whether the N-H group forms intramolecular hydrogen bonds, for instance with the nearby nitro group, or participates in intermolecular hydrogen bonds with neighboring molecules. These interactions are fundamental to understanding the stability and packing of the crystal.

Computational Methods in Support of Structural Analysis

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are often employed to predict the structural and electronic properties of molecules. researchgate.netnih.gov DFT calculations can provide optimized molecular geometries, predict vibrational spectra (FT-IR and Raman), and calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov These theoretical calculations are powerful tools for complementing and interpreting experimental results. However, a dedicated computational study on (2-Methyl-3-nitrophenyl)methanesulfonamide has not been found in the searched literature, preventing a comparative analysis or the presentation of calculated structural parameters.

Advanced Structural Elucidation and Spectroscopic Characterization

Predicted Collision Cross Section (CCS) for Gas-Phase Structural Insights

The structural characterization of (2-Methyl-3-nitrophenyl)methanesulfonamide in the gas phase is significantly enhanced by the prediction of its collision cross section (CCS). CCS is a crucial physicochemical property that reflects the three-dimensional shape and size of an ion in the gas phase. This parameter is particularly valuable in analytical techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS), providing an additional dimension of separation and identification beyond mass-to-charge ratio and retention time.

Predicted CCS values for (2-Methyl-3-nitrophenyl)methanesulfonamide have been calculated for a variety of adducts, offering insights into how the molecule's structure is influenced by different ionization states. These computational predictions are instrumental in the tentative identification of the compound in complex matrices and for understanding its gas-phase behavior.

The predicted CCS values for various adducts of (2-Methyl-3-nitrophenyl)methanesulfonamide are detailed in the table below. These values, expressed in square angstroms (Ų), were calculated using established computational methods and provide a basis for experimental verification. uni.lu The data encompasses a range of positively and negatively charged ions, including protonated, sodiated, and ammoniated species, as well as deprotonated and formate/acetate adducts. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for (2-Methyl-3-nitrophenyl)methanesulfonamide Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 231.04341 | 143.9 |

| [M+Na]⁺ | 253.02535 | 151.5 |

| [M-H]⁻ | 229.02885 | 147.6 |

| [M+NH₄]⁺ | 248.06995 | 160.9 |

| [M+K]⁺ | 268.99929 | 144.5 |

| [M+H-H₂O]⁺ | 213.03339 | 142.4 |

| [M+HCOO]⁻ | 275.03433 | 163.9 |

| [M+CH₃COO]⁻ | 289.04998 | 182.1 |

| [M+Na-2H]⁻ | 251.01080 | 150.0 |

| [M]⁺ | 230.03558 | 143.5 |

| [M]⁻ | 230.03668 | 143.5 |

Data sourced from PubChemLite. The predicted CCS values were calculated using CCSbase. uni.lu

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Once the geometry is optimized, DFT can be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) spectroscopy to confirm the molecular structure. materialsciencejournal.org Similarly, electronic absorption spectra (UV-Vis) can be simulated to understand the electronic transitions occurring within the molecule. nih.gov However, specific DFT calculations for the geometry and spectroscopic properties of (2-Methyl-3-nitrophenyl)methanesulfonamide are not documented in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is crucial for understanding charge transfer interactions within the molecule. nih.gov Specific values for the HOMO and LUMO energies and the corresponding energy gap for (2-Methyl-3-nitrophenyl)methanesulfonamide have not been reported.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors help quantify and predict the reactivity of a molecule. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.govresearchgate.net

These parameters are valuable for predicting how a molecule will behave in a chemical reaction. researchgate.net No published studies provide these calculated reactivity descriptors for (2-Methyl-3-nitrophenyl)methanesulfonamide.

Conformational Analysis and Stability Studies

Most molecules are not rigid and can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its single bonds to identify all stable conformers (energy minima) and the transition states that connect them. researchgate.net This analysis helps determine the most stable conformation of the molecule under given conditions and provides insight into its flexibility and structural preferences. mdpi.com A detailed conformational analysis for (2-Methyl-3-nitrophenyl)methanesulfonamide is not currently available in the literature.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. nih.gov Organic molecules with donor-acceptor groups and extensive π-conjugated systems often exhibit significant NLO properties, making them candidates for applications in optical communications and data storage. nih.gov Computational methods are widely used to predict the NLO response of new molecules.

The key parameters calculated to evaluate a molecule's NLO potential are:

Polarizability (αo): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (βo): The primary determinant of a molecule's second-order NLO response. nih.gov Molecules with large βo values are promising for applications like frequency doubling.

Computational studies on similar organic compounds have shown that DFT calculations can effectively predict these properties. researchgate.net However, a theoretical investigation into the dipole moment, polarizability, and first hyperpolarizability of (2-Methyl-3-nitrophenyl)methanesulfonamide has not been found in the reviewed sources.

Static, dc-Kerr Effect, and Electric Field-Induced Second Harmonic Generation (ESHG) Hyperpolarizability Coefficient Studies

The nonlinear optical (NLO) properties of molecules like (2-Methyl-3-nitrophenyl)methanesulfonamide are of significant interest due to their potential applications in optoelectronic technologies. These properties are governed by the molecular hyperpolarizability, which describes how the electron cloud of a molecule is distorted by an external electric field. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties.

The key NLO parameter is the first hyperpolarizability (β), which is a third-rank tensor. The total static first hyperpolarizability (β_tot_) can be calculated from the individual tensor components. A high β value is indicative of a significant NLO response. For molecules with donor-acceptor groups connected by a π-conjugated system, intramolecular charge transfer (ICT) plays a crucial role in enhancing the NLO properties. In (2-Methyl-3-nitrophenyl)methanesulfonamide, the nitro group (-NO₂) acts as a strong electron acceptor, while the methanesulfonamide (B31651) group and the methyl-substituted phenyl ring can act as donors, facilitating ICT and potentially leading to a significant NLO response.

Theoretical studies on similar nitrobenzene (B124822) derivatives have shown that the magnitude of the first static hyperpolarizability is strongly influenced by the electronic nature of substituents and their positions on the phenyl ring. researchgate.netresearchgate.netresearchgate.net The calculated hyperpolarizability values are often compared with that of urea, a standard NLO material. For instance, DFT calculations on N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide have demonstrated a considerable NLO character, with the first static hyperpolarizability (β) parameter found to be in the range of 3.7187–5.5255 × 10⁻³⁰ esu. researchgate.net This suggests that related compounds, such as (2-Methyl-3-nitrophenyl)methanesulfonamide, are also likely to possess interesting NLO properties.

The table below presents representative calculated hyperpolarizability values for related nitroaromatic compounds, illustrating the typical range of values obtained through DFT calculations.

| Compound | β_tot (10⁻³⁰ esu) | Method/Basis Set |

| N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide | 3.7187–5.5255 | B3LYP/6-311++G(d,p) |

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | 10.5 | ωB97X-D/6-311++G(d,p) |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | 29.8 | B3LYP/6-31++G(d,p) |

Note: The data in this table is for structurally related compounds and is intended to be illustrative. Specific values for (2-Methyl-3-nitrophenyl)methanesulfonamide would require a dedicated computational study.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or a crystal lattice. nih.gov

For a molecule like (2-Methyl-3-nitrophenyl)methanesulfonamide, MD simulations can be employed to:

Explore Conformational Flexibility: The molecule has several rotatable bonds, including the C-S and S-N bonds of the sulfonamide group and the bond connecting the phenyl ring to the sulfonamide. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states.

Analyze Solvent Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), MD simulations can model how the solvent influences the molecule's structure and dynamics. acs.org This includes the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent.

Study Intermolecular Interactions: In simulations of the crystalline state or concentrated solutions, MD can be used to investigate how molecules of (2-Methyl-3-nitrophenyl)methanesulfonamide interact with each other. This is crucial for understanding crystal packing and the formation of aggregates.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm_), one can identify regions of close intermolecular contacts. The d_norm_ surface highlights regions of hydrogen bonding and other close contacts as red spots.

For sulfonamide derivatives, Hirshfeld analysis typically reveals the importance of O···H, H···H, and C···H contacts in stabilizing the crystal structure. The nitro group and the sulfonamide group are rich in hydrogen bond acceptors (oxygen atoms) and donors (the N-H group of the sulfonamide), making hydrogen bonding a dominant feature in the crystal packing of these compounds.

The following table presents a representative breakdown of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a related sulfonamide compound.

| Contact Type | Percentage Contribution (%) |

| O···H/H···O | 40.1 |

| H···H | 27.5 |

| C···H/H···C | 12.4 |

| C···C | 4.9 |

| O···C/C···O | 6.0 |

| Other | 9.1 |

Note: The data in this table is representative of a related sulfonamide and illustrates the typical distribution of intermolecular contacts. The specific percentages for (2-Methyl-3-nitrophenyl)methanesulfonamide would depend on its unique crystal structure.

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring (e.g., Further Nitration)

Further electrophilic aromatic substitution on the phenyl ring of (2-Methyl-3-nitrophenyl)methanesulfonamide is influenced by the directing effects of the existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the methanesulfonamide (B31651) group (-SO₂NHCH₃).

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. The nitro group is a strongly deactivating, meta-director owing to its powerful electron-withdrawing resonance and inductive effects. The methanesulfonamide group is also deactivating and generally considered a meta-director, although its influence is less pronounced than that of the nitro group.

In the case of (2-Methyl-3-nitrophenyl)methanesulfonamide, the positions on the aromatic ring are influenced by these competing effects. The potential sites for electrophilic attack are positions 4, 5, and 6.

Position 4: para to the methyl group and ortho to the nitro group.

Position 5: meta to both the methyl and nitro groups.

Position 6: ortho to the methyl group and ortho to the nitro group.

Given that the nitro group is strongly deactivating, electrophilic attack is generally disfavored. However, under forcing conditions, such as further nitration with a mixture of concentrated nitric and sulfuric acids, substitution can occur. The directing effects of the substituents must be considered:

The activating methyl group directs towards positions 4 and 6.

The deactivating nitro group directs towards position 5.

The deactivating methanesulfonamide group also directs towards position 5.

The most likely positions for further nitration would be those activated by the methyl group, but steric hindrance from the adjacent methanesulfonamide and nitro groups will play a significant role. Attack at position 6 is sterically hindered by the adjacent methyl group. Attack at position 4 is also subject to some steric hindrance. Position 5 is electronically favored by the two deactivating groups but disfavored by the activating group. In electrophilic aromatic substitution on disubstituted benzenes, when the directing effects of the two groups oppose each other, the more powerful activating group often has the dominant influence, though mixtures of products are common. However, the strong deactivating nature of the nitro group significantly reduces the reactivity of the ring, making further substitution challenging.

| Position of Attack | Directing Effect of -CH₃ | Directing Effect of -NO₂ | Directing Effect of -SO₂NHCH₃ | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|---|

| 4 | Favored (para) | Disfavored (ortho) | Disfavored (meta) | Moderate | Minor Product |

| 5 | Disfavored (meta) | Favored (meta) | Favored (meta) | Low | Possible Product |

| 6 | Favored (ortho) | Disfavored (ortho) | Disfavored (ortho) | High | Unlikely |

Nucleophilic Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in (2-Methyl-3-nitrophenyl)methanesulfonamide possesses a lone pair of electrons and can, in principle, act as a nucleophile. However, the nucleophilicity of the sulfonamide nitrogen is significantly diminished by the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This delocalization of the nitrogen's lone pair into the sulfonyl group reduces its availability for nucleophilic attack.

Deprotonation of the sulfonamide nitrogen can enhance its nucleophilicity. The acidity of the N-H bond in sulfonamides is notable, with pKa values typically in the range of 9-11. The presence of the electron-withdrawing nitro group on the phenyl ring can slightly increase the acidity of the sulfonamide proton. In the presence of a strong base, the corresponding sulfonamide anion can be formed, which is a more potent nucleophile.

This enhanced nucleophilicity allows the sulfonamide anion to participate in reactions such as alkylation and acylation. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate can lead to the formation of an N-alkylated sulfonamide.

Reaction Scheme:

(2-Methyl-3-nitrophenyl)methanesulfonamide + R-X + Base → (2-Methyl-3-nitrophenyl)-N-alkyl-methanesulfonamide + Base-H⁺ + X⁻

Where R-X is an alkyl halide.

Intramolecular nucleophilic reactions involving the sulfonamide nitrogen are also possible if a suitable electrophilic center is present elsewhere in the molecule or in a tethered group.

Reduction Reactions of the Nitro Group to Amine

The nitro group of (2-Methyl-3-nitrophenyl)methanesulfonamide can be readily reduced to a primary amine (-NH₂) group, yielding (3-amino-2-methylphenyl)methanesulfonamide. This transformation is a common and synthetically useful reaction.

A variety of reducing agents can effect this conversion, with catalytic hydrogenation being one of the most efficient and clean methods. Typically, this involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Reaction Scheme:

(2-Methyl-3-nitrophenyl)methanesulfonamide + 3 H₂ --(Pd/C)--> (3-amino-2-methylphenyl)methanesulfonamide + 2 H₂O

The mechanism of catalytic hydrogenation of a nitro group is understood to proceed through a stepwise reduction, involving nitroso (-NO) and hydroxylamino (-NHOH) intermediates. These intermediates are usually not isolated as they are rapidly converted to the final amine product under the reaction conditions.

Other reagents that can be used for the reduction of aromatic nitro groups include:

Metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl)

Sodium dithionite (B78146) (Na₂S₂O₄)

Tin(II) chloride (SnCl₂)

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Reagent | Typical Conditions | Selectivity and Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, room temperature to 50°C, 1-5 atm H₂ | High efficiency, clean reaction. Can also reduce other functional groups like alkenes and alkynes. |

| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, reflux | Cost-effective and widely used in industrial processes. |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | A mild reducing agent, often used for selective reductions. |

| NaBH₄/NiCl₂ or PdCl₂ | Methanol, room temperature | Effective, but the borohydride (B1222165) can also reduce other carbonyl groups. |

Reaction Kinetics and Mechanistic Pathways

Electrophilic Aromatic Substitution: The kinetics of further nitration would be expected to be significantly slower than that of toluene (B28343) due to the deactivating effects of the nitro and methanesulfonamide groups. The rate-determining step is the attack of the electrophile (NO₂⁺) on the aromatic ring to form the arenium ion (sigma complex). The activation energy for this step is raised by the electron-withdrawing substituents. Kinetic studies on the nitration of nitrotoluenes show that the reaction rates are considerably lower than that of toluene.

Nucleophilic Reactions at Sulfonamide Nitrogen: The kinetics of nucleophilic reactions involving the sulfonamide nitrogen are highly dependent on the reaction conditions, particularly the presence and strength of a base. In the absence of a base, the reaction rate is generally slow due to the low nucleophilicity of the nitrogen. Upon deprotonation, the reaction proceeds via the sulfonamide anion, and the rate will be dependent on the concentration of this anion and the electrophile.

Reduction of the Nitro Group: The kinetics of the catalytic hydrogenation of aromatic nitro compounds are influenced by several factors, including hydrogen pressure, catalyst loading, temperature, and the electronic nature of the substituents on the aromatic ring. The reaction is typically pseudo-first-order with respect to the nitro compound when hydrogen is in excess. Electron-withdrawing groups can sometimes increase the rate of reduction by making the nitro group more electrophilic. However, steric hindrance from adjacent groups can decrease the rate by impeding access of the nitro group to the catalyst surface. In the case of (2-Methyl-3-nitrophenyl)methanesulfonamide, the ortho methyl and methanesulfonamide groups may exert some steric hindrance.

The mechanistic pathway for the palladium-catalyzed reduction of nitroarenes is generally accepted to follow the Haber mechanism, which involves the sequential addition of hydrogen atoms to the nitro group on the catalyst surface.

General Mechanistic Pathway for Nitro Group Reduction:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Each step involves the transfer of two electrons and two protons (or their equivalent). The intermediates, nitrosoarene and arylhydroxylamine, are typically highly reactive and are further reduced to the corresponding amine without being isolated.

Role As Intermediates in Advanced Chemical Synthesis

Precursor in the Synthesis of Substituted Anilines and Amines

One of the most fundamental transformations of (2-Methyl-3-nitrophenyl)methanesulfonamide is the reduction of its nitro group to an amine. This reaction converts the nitrophenyl compound into the corresponding (3-amino-2-methylphenyl)methanesulfonamide. Aromatic amines are crucial intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and agrochemicals.

The reduction of aromatic nitro compounds is a well-established and efficient process in organic chemistry. jsynthchem.comorganic-chemistry.org A variety of reducing agents can be employed for this transformation, offering chemists flexibility in their synthetic strategies depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid) or other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.comorganic-chemistry.org

The resulting (3-amino-2-methylphenyl)methanesulfonamide is a substituted aniline (B41778) that serves as a versatile precursor for further synthetic modifications. The amino group can undergo a wide range of reactions, including diazotization, acylation, alkylation, and arylation, allowing for the introduction of diverse functionalities and the construction of more complex molecules. The presence of the methanesulfonamide (B31651) and methyl groups on the aniline ring can also influence the reactivity and properties of the resulting compounds.

Building Block for Heterocyclic Compounds (e.g., Benzimidazoles, Benzothiazoles)

The derivative of (2-Methyl-3-nitrophenyl)methanesulfonamide, the corresponding o-phenylenediamine (B120857) obtained after reduction of the nitro group, is a key precursor for the synthesis of benzimidazoles. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, aldehydes, or nitriles). nih.govmdpi.comresearchgate.netslideshare.net

In this context, the reduction of (2-Methyl-3-nitrophenyl)methanesulfonamide would yield N-(3-amino-2-methylphenyl)methanesulfonamide. This diamine could then be reacted with various electrophilic reagents to form the benzimidazole (B57391) ring. For example, condensation with a carboxylic acid would lead to the formation of a 2-substituted benzimidazole bearing a methanesulfonamide group on the benzene (B151609) ring. The synthesis of benzimidazole-sulfonyl derivatives is an active area of research due to their wide range of biological activities. nih.gov

Similarly, while not directly derivable from an o-phenylenediamine, a related o-aminothiophenol precursor bearing the methanesulfonamide and methyl groups could serve as a building block for benzothiazoles. The synthesis of benzothiazoles typically involves the condensation of an o-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl compounds. mdpi.comnih.gov The resulting benzothiazole-sulfonamide hybrids are also of significant interest in medicinal chemistry. researchgate.net The use of precursors containing a sulfonamide moiety allows for the direct incorporation of this important functional group into the final heterocyclic structure.

Intermediate in the Preparation of Complex Organic Scaffolds

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. (2-Methyl-3-nitrophenyl)methanesulfonamide can be considered a valuable intermediate for the construction of complex organic scaffolds due to its multiple functionalization points.

The aromatic ring itself provides a rigid framework, and the existing substituents can direct further electrophilic aromatic substitution reactions. numberanalytics.com The nitro group, as a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. numberanalytics.com Following its reduction to an activating amino group, the substitution pattern and reactivity of the ring are significantly altered, opening up new avenues for functionalization.

The synthesis of complex molecules often involves a series of carefully planned steps, and intermediates like (2-Methyl-3-nitrophenyl)methanesulfonamide provide a pre-functionalized starting point, saving synthetic steps and allowing for the efficient construction of intricate molecular architectures. The combination of the nitro, methyl, and sulfonamide groups on a single aromatic ring offers a unique platform for creating diverse and complex molecular scaffolds for various applications, including materials science and medicinal chemistry.

Strategy for Introducing Sulfonamide and Nitro Functionalities into Target Molecules

(2-Methyl-3-nitrophenyl)methanesulfonamide serves as a practical reagent for the direct introduction of both a sulfonamide and a nitro functionality into a target molecule. These two functional groups are prevalent in a wide range of pharmaceuticals and other biologically active compounds due to their unique chemical and physical properties. nih.gov

The sulfonamide group is a well-known pharmacophore found in a variety of drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to interact effectively with biological targets. The methanesulfonamide group, in particular, can influence the solubility and metabolic stability of a drug molecule.

The nitro group is also a significant functional group in medicinal chemistry. nih.govscielo.br It is a strong electron-withdrawing group that can modulate the electronic properties of a molecule, affecting its reactivity and biological activity. Furthermore, the nitro group can be a key component of a pharmacophore or can be used as a synthetic handle for further transformations, most notably its reduction to an amino group. organic-chemistry.org

By using (2-Methyl-3-nitrophenyl)methanesulfonamide as a building block, chemists can efficiently incorporate this dual functionality into a larger molecule. This is particularly advantageous in multi-step syntheses where the introduction of these groups in separate steps would be less efficient. The specific substitution pattern of the methyl and nitro groups on the phenyl ring also provides a defined regioisomeric starting point for the synthesis of complex target molecules.

Environmental Chemical Research and Fate Analysis

Hydrolytic Stability and Transformation

Chemical hydrolysis is a major pathway for the degradation of Nicosulfuron, particularly in acidic conditions. acs.orgareeo.ac.ir The stability of Nicosulfuron is highly dependent on the pH of the surrounding medium. acs.orgnih.gov

The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, which connects the pyridine (B92270) and pyrimidine (B1678525) rings of the molecule. epa.govacs.org This cleavage results in the formation of two main degradation products:

2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) frontiersin.org

2-amino-4,6-dimethoxypyrimidine (ADMP) frontiersin.org

At a neutral pH of 7 and an alkaline pH of 9, Nicosulfuron is relatively stable. ekb.egherts.ac.uk However, as the acidity increases (lower pH), the rate of hydrolysis accelerates significantly. acs.orgekb.eg For instance, one study found the half-life of Nicosulfuron to be 15 days at pH 5. herts.ac.uk In strongly acidic solutions, the degradation is even more rapid. ekb.eg The rate of hydrolysis generally follows first-order kinetics. acs.orgnih.gov

The table below summarizes the effect of pH on the hydrolytic degradation rate of Nicosulfuron.

| pH | Stability/Degradation Rate | Half-Life (DT₅₀) |

| 4 | Rapid degradation | Not specified |

| 5 | Moderate degradation | 15-18 days ekb.egherts.ac.uk |

| 7 | Stable | Long persistence ekb.eg |

| 8 | Minimum degradation rate | Not specified |

| 9 | Stable | Long persistence ekb.eg |

| >9 | Degradation can occur through other mechanisms | Not specified |

This table is interactive. You can sort and filter the data.

Biodegradation Mechanisms in Environmental Matrices (e.g., Soil, Water)

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the dissipation of Nicosulfuron from soil and water. epa.govpublications.gc.ca Both bacteria and fungi have been identified that can degrade this herbicide. frontiersin.orgresearchgate.net

In soil, the degradation of Nicosulfuron is a result of both chemical hydrolysis and microbial action. areeo.ac.ir The rate of biodegradation can be influenced by the presence of organic matter and microbial populations. For example, the application of organic and bio-fertilizers has been shown to increase the degradation rate of Nicosulfuron in soil. areeo.ac.ir The half-life of Nicosulfuron in aerobic silt clay soil is reported to be around 26 days. epa.gov Under anaerobic (low oxygen) conditions, the degradation process slows down, with a reported half-life of 63 days in silt clay soil/water. epa.gov

The primary biodegradation pathway is similar to chemical hydrolysis, involving the cleavage of the sulfonylurea bridge to form ASDM and ADMP. frontiersin.org Some microbial strains, however, may utilize different enzymatic pathways. Enzymes such as hydrolase, oxidase, and esterase have been implicated in the microbial degradation of Nicosulfuron. researchgate.net

Environmental Transport and Distribution Modeling

The mobility of Nicosulfuron in the environment is a key factor in determining its potential to contaminate water resources. Due to its high water solubility, Nicosulfuron has the potential to be mobile in soils. ejournals.eu

Studies using soil columns have shown that the transport of Nicosulfuron is influenced by soil type. In sandy soils, its movement is more uniform, whereas, in soils with higher clay content, particularly those containing smectite clays, its movement is more restricted due to sorption processes. researchgate.net The breakthrough of Nicosulfuron in non-sandy Iowa soils was observed to be asymmetrical, suggesting a degree of chemical sorption to the soil particles. researchgate.net

While field evidence suggests that Nicosulfuron generally remains within the top 50 cm of the soil, monitoring data have indicated its presence in runoff water, although typically at very low concentrations that are not considered a risk to aquatic life. publications.gc.ca The potential for Nicosulfuron to leach into groundwater is considered relatively low in loamy and clayey soils due to its rapid sorption on smectites. researchgate.net

Influence of Environmental Parameters on Compound Persistence (e.g., Temperature, Soil Type, Rainfall)

The persistence of Nicosulfuron in the environment is not static and is influenced by a variety of environmental factors.

Temperature: Higher temperatures generally increase the rates of both chemical hydrolysis and microbial degradation, leading to faster dissipation of Nicosulfuron. mdpi.comnih.gov

Soil Type and Properties: Soil pH is a critical factor, with higher persistence observed in neutral to slightly alkaline soils compared to acidic soils where hydrolysis is more rapid. agriculturejournals.czifvcns.rs The organic matter content and clay type also play a significant role in the sorption and mobility of Nicosulfuron. researchgate.net

Rainfall: Rainfall can influence the transport of Nicosulfuron. Heavy rainfall shortly after application can lead to increased runoff and potentially leaching, moving the compound deeper into the soil profile or into surface water bodies. publications.gc.ca

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Methyl-3-nitrophenyl)methanesulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-methyl-3-nitroaniline using methanesulfonyl chloride (MsCl) in a basic solvent (e.g., THF or dichloromethane). A typical procedure involves:

Dissolving 2-methyl-3-nitroaniline in THF with triethylamine (3:1 molar ratio) under inert atmosphere.

Slow addition of MsCl at 0–5°C to minimize side reactions.

Stirring at room temperature for 4–6 hours, followed by quenching with ice water.

Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Purity Optimization : Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc). Final purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of (2-Methyl-3-nitrophenyl)methanesulfonamide?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as multiplet signals in δ 7.2–8.1 ppm (integration for 3H), a singlet for the methyl group attached to the benzene ring (δ ~2.5 ppm), and a singlet for the sulfonamide methyl group (δ ~3.1 ppm).

- IR : Strong S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹. Nitro group (NO₂) absorbance at ~1520 cm⁻¹.

- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 245.1 (calculated for C₈H₁₀N₂O₄S). Fragmentation peaks at m/z 183 (loss of SO₂) and m/z 137 (loss of NO₂) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for sulfonamide derivatives like (2-Methyl-3-nitrophenyl)methanesulfonamide?

- Methodological Answer : Contradictions in hydrogen-bonding patterns or unit-cell parameters can arise from polymorphism or solvent inclusion. To resolve:

Perform multiple recrystallizations in different solvents (e.g., acetone, DMSO) to isolate polymorphs.

Use SHELXL for refinement, applying TWIN commands if twinning is suspected (common in sulfonamides due to flexible -SO₂NH- groups).

Validate hydrogen bonds via graph-set analysis (e.g., Etter’s notation: D , S , C motifs) to distinguish between intramolecular and intermolecular interactions .

Q. How can computational modeling predict the reactivity of (2-Methyl-3-nitrophenyl)methanesulfonamide in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The nitro group meta to the sulfonamide creates electron deficiency at the ortho-methyl position, making it susceptible to nucleophilic attack.

- Transition-State Analysis : Calculate activation energies for reactions with amines or thiols using Gaussian08. For example, substitution at the methyl group may proceed via a Meisenheimer complex with ΔG‡ ~25 kcal/mol .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in sulfonamide crystals, and how can they be addressed?

- Methodological Answer :

- Challenges : Overlapping electron density in aromatic regions, disorder in nitro/sulfonamide groups.

- Solutions :

- Use high-resolution X-ray data (λ = 0.7 Å, synchrotron source) for precise electron density mapping.

- Apply Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., O···H contacts ~30% of surface area).

- Cross-validate with solid-state NMR to confirm hydrogen-bond distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。